molecular formula C21H20BrN3O3 B6055074 propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

Cat. No.: B6055074
M. Wt: 442.3 g/mol
InChI Key: NVLFIMHPUZYUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate, also known as P4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate in lab experiments is its versatility, as it can be used in various fields such as medicine, agriculture, and materials science. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution must be taken when handling this compound in lab experiments.

Future Directions

There are several future directions for the research on propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate. One direction is to further investigate its mechanism of action, as this can provide insights into its potential applications in various fields. Another direction is to explore its potential applications in drug development, as this compound has shown promising anti-cancer and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal concentration and duration of exposure to this compound in lab experiments, as well as its potential toxicity in humans and the environment.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential applications and contribute to the development of new technologies and therapies.

Synthesis Methods

The synthesis of propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate involves the reaction between 4-bromo-1H-pyrazole-1-carboxylic acid and 4-aminobenzophenone in the presence of propyl 4-aminobenzoate and triethylamine. This reaction produces this compound as a white powder, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

Propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of harmful insects and fungi. In materials science, this compound has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.

Properties

IUPAC Name

propyl 4-[[4-[(4-bromopyrazol-1-yl)methyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-2-11-28-21(27)17-7-9-19(10-8-17)24-20(26)16-5-3-15(4-6-16)13-25-14-18(22)12-23-25/h3-10,12,14H,2,11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLFIMHPUZYUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.